molecular formula C18H16N6O2S B2681690 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 2034228-43-6

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2681690
CAS No.: 2034228-43-6
M. Wt: 380.43
InChI Key: YSVRJVXVWMTZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide is a heterocyclic small molecule featuring a thiazole core linked to a 1,2,4-oxadiazole ring via a methyl bridge. The oxadiazole moiety is substituted with a 1-ethylpyrazole group, while the thiazole ring bears a phenyl substituent at position 2 and a carboxamide group at position 2.

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c1-2-24-10-13(8-20-24)16-22-15(26-23-16)9-19-17(25)14-11-27-18(21-14)12-6-4-3-5-7-12/h3-8,10-11H,2,9H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVRJVXVWMTZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide is a synthetic compound with a complex structure that suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₁₇N₇O₃
  • Molecular Weight : 379.4 g/mol
    This structure includes a thiazole ring, pyrazole moiety, and oxadiazole linkages which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and oxadiazole rings exhibit significant anticancer properties. For instance:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
N-(Thiazole)MCF-7 (Breast)0.37Induces apoptosis via caspase activation
N-(Oxadiazole)HepG2 (Liver)0.73Inhibition of cell cycle progression
N-(Pyrazole)A549 (Lung)0.95Targeting VEGFR pathways

Studies have shown that the compound induces apoptosis in cancer cells by activating caspase pathways and blocking cell cycle progression at the sub-G1 phase . Molecular docking studies have confirmed that the compound interacts with key proteins involved in tumor growth, such as VEGFR .

Antimicrobial Activity

The compound's thiazole structure has been linked to antimicrobial properties. A study evaluated various thiazole derivatives against several bacterial strains:

CompoundPathogenEC₅₀ (µg/mL)Activity Type
Thiazole Derivative 5kR. solanacearum2.23Antibacterial
Thiazole Derivative 5bS. sclerotiorum0.51Antifungal

These results indicate that thiazole derivatives can exhibit potent antibacterial and antifungal activities, with some compounds showing efficacy comparable to commercial agents .

Anticonvulsant Activity

Thiazoles have also been studied for their anticonvulsant properties. A series of thiazole-integrated compounds were synthesized and tested for their ability to prevent seizures induced by pentylenetetrazol (PTZ):

CompoundED₅₀ (mg/kg)Efficacy (%)
Thiazole Analog 110100% protection
Thiazole Analog 22075% protection

These findings suggest that specific structural features of thiazoles enhance their anticonvulsant activity, likely through modulation of neurotransmitter systems .

Case Study 1: Anticancer Efficacy

In a controlled study involving multiple human cancer cell lines, a derivative of the compound was tested for cytotoxicity. The results demonstrated significant inhibition of cell proliferation, with IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Screening

A series of thiazole derivatives were screened against plant pathogens, revealing that certain modifications in the thiazole structure led to enhanced antibacterial properties compared to existing treatments.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and oxadiazole moieties. For instance, derivatives similar to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide have shown significant cytotoxic effects against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)5.71
Compound BHepG2 (Liver)6.14
Compound CPC3 (Prostate)18.4

These compounds often demonstrate enhanced activity due to the presence of electron-withdrawing groups or specific substituents that improve their interaction with biological targets.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory properties, particularly through inhibition of cyclooxygenase enzymes (COX). Research indicates that oxadiazole derivatives can act as selective COX inhibitors, which are critical in managing inflammatory diseases.

CompoundCOX Inhibition ActivityReference
Compound DSelective COX-2 Inhibitor
Compound ENon-selective COX Inhibitor

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promise in inhibiting microbial growth, making it a candidate for developing new antibiotics.

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

Material Science Applications

Beyond pharmacological uses, compounds like this compound are explored for their potential in material science. Their unique chemical structures allow them to be incorporated into polymers or other materials to impart specific properties such as thermal stability or conductivity.

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of thiazole and oxadiazole derivatives demonstrated that compounds with similar structures to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyltiazole showed significant anticancer activity against multiple cell lines, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Antimicrobial Screening

In another investigation, several thiazole derivatives were screened for antimicrobial activity against a panel of bacterial and fungal strains. The results indicated that modifications at specific positions on the thiazole ring could lead to enhanced antimicrobial properties, suggesting potential pathways for drug development aimed at resistant strains .

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole moiety undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Reagents/ConditionsProducts FormedYield (%)Key Observations
6M HCl, reflux, 6–8 hrsCarboxylic acid derivative65–72Complete ring opening confirmed via LC-MS
2M NaOH, 80°C, 4 hrsAmide intermediate58–63Partial decomposition at >90°C

This reaction is critical for modifying polarity and introducing functional handles for further derivatization.

Nucleophilic Substitution at the Thiazole Core

The thiazole ring participates in electrophilic substitution, particularly at the C-2 and C-5 positions:

Reaction TypeReagentsProductsSelectivity Notes
Bromination Br₂, CHCl₃, 0°C5-bromo-thiazole derivativeRegioselectivity driven by electron-rich C-5
Nitration HNO₃/H₂SO₄, 40°C2-nitro-thiazole analogSteric hindrance at C-4 limits reactivity

Substitutions at these positions enhance pharmacological profiles by altering electron distribution .

Amide Bond Functionalization

The carboxamide group undergoes selective transformations:

Hydrolysis

ConditionsProductsCatalysts Used
H₂SO₄ (conc.), 120°C, 3 hrs2-phenylthiazole-4-carboxylic acidNone
LiOH, THF/H₂O, rt, 12 hrsCorresponding ammonium saltPhase-transfer agents

Reductive Amination

Reacting with aldehydes (e.g., benzaldehyde) under NaBH₃CN generates secondary amines (yields: 45–52%) .

Modification of the Pyrazole Substituent

The 1-ethyl-1H-pyrazole group exhibits site-specific reactivity:

ReactionReagentsKey Outcomes
Oxidation KMnO₄, H₂O, 60°CPyrazole N-oxide formation (83% yield)
Alkylation CH₃I, K₂CO₃, DMFQuaternization at N-1 (limited by steric bulk)

Oxidation enhances hydrogen-bonding capacity, improving target engagement in biological systems .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Coupling TypeReagents/ConditionsProductsEfficiency (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives at thiazole C-468–75
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneAminoalkyl substituents at oxadiazole54–61

These reactions are pivotal for structure-activity relationship (SAR) studies .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Oxadiazole ring contraction to imidazole derivatives (quantified via HPLC-UV).

  • C–S bond cleavage in thiazole, forming mercaptan intermediates (trapped with acrylonitrile) .

Comparison with Similar Compounds

Structural Features and Heterocyclic Diversity

The target compound’s uniqueness lies in its 1,2,4-oxadiazole-thiazole hybrid core , distinguishing it from related analogs. Key structural comparisons include:

Compound Class Core Heterocycles Substituents Key Structural Differences
Target Compound Thiazole + 1,2,4-oxadiazole - 2-Phenylthiazole-4-carboxamide
- 1-Ethylpyrazole at oxadiazole C3
Oxadiazole bridge enhances rigidity and electronic effects
Pyrazole-carboxamides Pyrazole + pyrazole - Chloro, aryl, cyano groups
- Varied aryl substitutions (e.g., 4-Cl, 4-F)
Dual pyrazole cores lack oxadiazole’s electron-withdrawing properties
Thiazole-carboxamides Thiazole + pyridine - 4-Methylthiazole-5-carboxamide
- Pyridinyl at thiazole C2
Thiazole substitution at C5 vs. C4 in the target compound
Amino-thiazoles Thiazole + pyrazole - Methyl/phenylamino groups
- Acetamide/phenylamide side chains
Flexible amino linkages vs. rigid oxadiazole-methyl bridge

Key Insights :

  • The oxadiazole ring in the target compound introduces enhanced metabolic stability compared to pyrazole-pyrazole analogs, which may degrade more readily due to reduced aromatic electron density .
  • The ethyl group on the pyrazole (vs.

Yield Comparison :

Compound Yield (%) Melting Point (°C)
Target Compound N/A N/A
3a (Pyrazole-carboxamide) 68 133–135
3d (4-Fluorophenyl analog) 71 181–183
Amino-thiazole 82 N/A

Note: The target’s ethylpyrazole substituent may lower yield compared to fluorophenyl analogs due to steric hindrance during coupling .

Spectroscopic and Physicochemical Properties

While spectral data for the target compound are unavailable, comparisons can be inferred from analogs:

NMR Signatures :

  • The oxadiazole methyl bridge (δ ~4.0–5.0 ppm) would differ from pyrazole-pyrazole analogs, which show aromatic proton signals at δ 7.2–8.1 ppm .
  • The ethyl group on pyrazole (δ ~1.2–1.5 ppm for CH3, δ ~4.0–4.5 ppm for CH2) contrasts with methyl groups in compound 3a (δ 2.66 ppm) .

Mass Spectrometry :

  • The target’s molecular weight (~434 g/mol) would exceed pyrazole-carboxamides (e.g., 3a: 403 g/mol) due to the oxadiazole-thiazole core .

Lipophilicity :

  • LogP values for the target are predicted to be higher than pyridine-thiazole analogs (e.g., [2]) due to the ethyl group and phenyl substituents.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide?

  • Methodological Answer : The synthesis involves multi-step heterocyclic assembly:
  • Alkylation of Oxadiazole Thiols : React 1,3,4-oxadiazole-2-thiol derivatives with alkyl halides (e.g., RCH₂Cl) in DMF using K₂CO₃ as a base at room temperature to introduce the methyl linker .
  • Cyclization Reactions : Use POCl₃-mediated cyclization of hydrazide intermediates (e.g., from ethyl acetoacetate and phenylhydrazine) to form the thiazole core .
  • Hydrazinolysis and Heterocyclicization : Optimize conditions (e.g., phenyl isothiocyanate addition, alkaline cyclization) to assemble the pyrazole-oxadiazole scaffold .

Q. Table 1: Key Reaction Conditions from Literature

StepReagents/ConditionsYield RangeReference
AlkylationRCH₂Cl, K₂CO₃, DMF, RT70–85%
Thiazole CyclizationPOCl₃, 120°C75–82%
Oxadiazole FormationPhenyl isothiocyanate, NaOH, reflux65–78%

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : A combination of spectral and elemental analysis is essential:
  • Elemental Analysis : Verify C, H, N composition (e.g., 76.80% C, 6.14% H, 17.06% N in analogous compounds) .
  • 1H/13C NMR : Assign proton environments (e.g., thiazole C-H at δ 8.2–8.5 ppm, pyrazole C-CH₂ at δ 4.3–4.7 ppm) and carbon signals .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-N at ~1350 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H⁺] at m/z 424.1 for C₁₉H₁₈N₆O₂S) .
  • Chromatography : Use TLC/HPLC to assess purity (>95% by reverse-phase HPLC) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, particularly for challenging steps like heterocyclic coupling?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps .
  • Catalyst Use : Employ phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .
  • Temperature Control : Gradual heating (e.g., 60–80°C for cyclization) avoids decomposition .
  • Purification : Column chromatography with silica gel (hexane:EtOAc gradients) removes byproducts .

Q. How should researchers address discrepancies in reported bioactivity data across studies?

  • Methodological Answer :
  • Orthogonal Assays : Validate bioactivity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity) .
  • Purity Verification : Re-test compounds after rigorous purification (e.g., recrystallization, HPLC) .
  • Computational Cross-Check : Compare experimental IC₅₀ values with PASS Online predictions for consistency .

Q. What computational approaches are effective in predicting bioactivity and binding modes?

  • Methodological Answer :
  • PASS Online : Predicts biological targets (e.g., kinase inhibition probability >0.7) based on structural fragments .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase; docking score ≤-9.0 kcal/mol indicates strong binding) .
  • QSAR Studies : Derive regression models using descriptors like logP and polar surface area to optimize activity .

Q. Table 2: Computational Validation Workflow

StepTool/ParameterOutcome ExampleReference
Target PredictionPASS OnlineKinase inhibition (Pa=0.82)
DockingAutoDock Vina, ΔG ≤-8.5EGFR binding confirmed
QSAR ModelingMOE, R²=0.89logP <3.0 optimal

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents at the pyrazole (e.g., 1-ethyl → 1-propyl) or thiazole (e.g., 2-phenyl → 4-fluorophenyl) positions .
  • Bioisosteric Replacement : Replace oxadiazole with 1,2,4-triazole to assess impact on solubility .
  • Pharmacokinetic Profiling : Measure logD (shake-flask method) and metabolic stability (microsomal assays) for lead optimization .

Contradiction Resolution & Best Practices

  • Low Yield in Alkylation Steps : Re-evaluate stoichiometry (1.2 eq. base, 1.1 eq. alkyl halide) and reaction time (12–24 hrs) .
  • Spectral Data Mismatches : Re-run NMR in deuterated DMSO to resolve solvent shift artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.